molecular formula C11H12BrFO2 B13617756 3-(5-Bromo-2-fluorophenyl)-2,2-dimethylpropanoic acid

3-(5-Bromo-2-fluorophenyl)-2,2-dimethylpropanoic acid

Cat. No.: B13617756
M. Wt: 275.11 g/mol
InChI Key: QIFXUXVQACFELJ-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-fluorophenyl)-2,2-dimethylpropanoic acid is an organic compound with the molecular formula C11H12BrFO2. This compound is characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, along with a dimethylpropanoic acid moiety. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-fluorophenyl)-2,2-dimethylpropanoic acid typically involves the bromination and fluorination of a phenyl ring followed by the introduction of a dimethylpropanoic acid group. One common method involves the lithiation of 1-bromo-4-fluorobenzene using a lithium base in the presence of a solvent, followed by the reaction with a tri(C1-C6 alkyl) borate to form a di(C1-C6 alkyl) 5-bromo-2-fluorobenzeneboronate. This intermediate is then hydrolyzed to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2-fluorophenyl)-2,2-dimethylpropanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide (NaI) and potassium fluoride (KF) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts and boron reagents are used under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

3-(5-Bromo-2-fluorophenyl)-2,2-dimethylpropanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-fluorophenyl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms on the phenyl ring can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Bromo-2-fluorophenyl)-2,2-dimethylpropanoic acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, along with the dimethylpropanoic acid group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C11H12BrFO2

Molecular Weight

275.11 g/mol

IUPAC Name

3-(5-bromo-2-fluorophenyl)-2,2-dimethylpropanoic acid

InChI

InChI=1S/C11H12BrFO2/c1-11(2,10(14)15)6-7-5-8(12)3-4-9(7)13/h3-5H,6H2,1-2H3,(H,14,15)

InChI Key

QIFXUXVQACFELJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=C(C=CC(=C1)Br)F)C(=O)O

Origin of Product

United States

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